1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate 1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 31044-85-6
VCID: VC8263598
InChI: InChI=1S/C23H24O9S3/c1-23(17-30-33(24,25)20-11-5-2-6-12-20,18-31-34(26,27)21-13-7-3-8-14-21)19-32-35(28,29)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3
SMILES: CC(COS(=O)(=O)C1=CC=CC=C1)(COS(=O)(=O)C2=CC=CC=C2)COS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C23H24O9S3
Molecular Weight: 540.6 g/mol

1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate

CAS No.: 31044-85-6

Cat. No.: VC8263598

Molecular Formula: C23H24O9S3

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate - 31044-85-6

Specification

CAS No. 31044-85-6
Molecular Formula C23H24O9S3
Molecular Weight 540.6 g/mol
IUPAC Name [3-(benzenesulfonyloxy)-2-(benzenesulfonyloxymethyl)-2-methylpropyl] benzenesulfonate
Standard InChI InChI=1S/C23H24O9S3/c1-23(17-30-33(24,25)20-11-5-2-6-12-20,18-31-34(26,27)21-13-7-3-8-14-21)19-32-35(28,29)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3
Standard InChI Key YJDSMKIRAQDQFV-UHFFFAOYSA-N
SMILES CC(COS(=O)(=O)C1=CC=CC=C1)(COS(=O)(=O)C2=CC=CC=C2)COS(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC(COS(=O)(=O)C1=CC=CC=C1)(COS(=O)(=O)C2=CC=CC=C2)COS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-methyl-3-[(phenylsulfonyl)oxy]-2-{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate . Its molecular formula is C₂₃H₂₄O₉S₃, with an average molecular weight of 540.616 g/mol and a monoisotopic mass of 540.058245 . The structure consists of a central 2-methyl-1,3-propanediol backbone where all three hydroxyl groups are esterified with benzenesulfonate moieties.

Structural Features and Stereochemistry

The compound’s core is a propane-1,3-diol derivative substituted at the C2 position with a methyl group and two hydroxymethyl groups. Each hydroxyl group undergoes sulfonation with phenylsulfonic acid, resulting in three benzenesulfonate esters. The spatial arrangement of these groups creates a sterically hindered molecule, as evidenced by the branching at the C2 position .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC₂₃H₂₄O₉S₃
Molecular Weight540.616 g/mol
IUPAC Name2-Methyl-3-[(phenylsulfonyl)oxy]-2-{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate
SMILES NotationCC(COC(=O)S(=O)(=O)C1=CC=CC=C1)(COS(=O)(=O)C2=CC=CC=C2)COS(=O)(=O)C3=CC=CC=C3

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely involves a multi-step esterification process. A plausible pathway begins with the preparation of 2-methyl-1,3-propanediol, followed by sequential sulfonation using benzenesulfonyl chloride. This method mirrors the production of related sulfonate esters, where hydroxyl groups react with sulfonyl chlorides in the presence of a base such as pyridine to yield sulfonate esters .

Stepwise Esterification

  • Diol Preparation: 2-Methyl-1,3-propanediol is synthesized via hydration of acrolein derivatives or catalytic hydrogenation of hydroxypropionaldehyde, as described in patents for analogous diols .

  • Sulfonation: Each hydroxyl group reacts with benzenesulfonyl chloride under controlled conditions to prevent cross-linking or degradation.

Industrial-Scale Considerations

Large-scale production requires precise stoichiometric control to ensure complete esterification while minimizing side reactions. Purification typically involves fractional distillation or recrystallization to isolate the trifunctional sulfonate ester from mono- or di-substituted byproducts .

Physicochemical Properties

Solubility and Partitioning

The compound’s log Kow (octanol-water partition coefficient) is estimated to be moderately high due to the hydrophobic phenyl groups, though the polar sulfonate esters may enhance aqueous solubility. This balance suggests potential partitioning into both lipid and aqueous phases, a trait relevant for pharmaceutical formulation .

Thermal Stability

Sulfonate esters generally exhibit thermal stability up to 150–200°C, with decomposition pathways involving cleavage of the sulfonyl-oxygen bond. Differential scanning calorimetry (DSC) data for analogous compounds show endothermic peaks near 180°C, indicative of melting points .

Applications and Functional Utility

Polymer Chemistry

As a trifunctional monomer, this compound may serve as a cross-linking agent in polyesters or polyurethanes. The sulfonate groups could impart flame-retardant properties, similar to other sulfur-containing polymers .

Pharmaceutical Intermediates

Sulfonate esters are widely used as alkylating agents in drug synthesis. The steric hindrance in this molecule might modulate reactivity, making it suitable for selective alkylation in nucleophilic substitution reactions .

ParameterValue/EstimateBasis
BiodegradabilityLowPersistent sulfonate groups
Hydrolysis Half-Life30–60 days (pH 7–9)Ester cleavage kinetics
Bioaccumulation PotentialModeratelog Kow ≈ 2.5–3.0

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